Octaphenylsilsesquioxane

Catalog No.
S1487284
CAS No.
5256-79-1
M.F
C48H40O12Si8
M. Wt
1033.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaphenylsilsesquioxane

Researchers needing thermally stable, defect-free polymer nanocomposites face issues with nanoparticle agglomeration and batch inconsistency. Octaphenylsilsesquioxane (CAS 5256-79-1) is a precisely defined, crystalline POSS that dissolves in organic solvents for true molecular dispersion, eliminating defects. Its high melting point (>350°C) and phenyl groups significantly enhance Tg and thermal stability in polyimides and silicones, while lowering dielectric constant for low-k materials. Consistent molecular weight (1033.51 g/mol) ensures batch reliability.

CAS Number

5256-79-1

Product Name

Octaphenylsilsesquioxane

IUPAC Name

1,3,5,7,9,11,13,15-octakis-phenyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C48H40O12Si8

Molecular Weight

1033.5 g/mol

InChI

InChI=1S/C48H40O12Si8/c1-9-25-41(26-10-1)61-49-62(42-27-11-2-12-28-42)52-65(45-33-17-5-18-34-45)54-63(50-61,43-29-13-3-14-30-43)56-67(47-37-21-7-22-38-47)57-64(51-61,44-31-15-4-16-32-44)55-66(53-62,46-35-19-6-20-36-46)59-68(58-65,60-67)48-39-23-8-24-40-48/h1-40H

InChI Key

KBXJHRABGYYAFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Synonyms

OCTAPHENYLSILSESQUIOXANE;OCTAPHENYL-T8-SILSESQUIOXANE;1,3,5,7,9,11,13,15-OCTAPHENYLPENTACYCLO[9.5.1.13,9.15,15.17,13]OCTASILOXANE;Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, octaphenyl-;Perphenyloctasilsesquioxane;1,3,5,7,9,11,13,15-OCTAPHENYLPEN

Canonical SMILES

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Purity

≥98%

Package Size

1 g, 5 g

Octaphenylsilsesquioxane is a discrete, fully-condensed polyhedral oligomeric silsesquioxane (POSS) featuring a precise, three-dimensional cage-like structure of silicon and oxygen atoms, with eight phenyl groups attached to the silicon corners.[1] This well-defined molecular architecture bridges the gap between organic and inorganic materials, providing a unique combination of high thermal stability, intrinsic hydrophobicity, and excellent electrical insulating properties that are critical for advanced material formulations.[1] Its high melting point (>350 °C) and defined molecular weight (1033.51 g/mol ) distinguish it as a high-purity, crystalline solid suitable for applications demanding batch-to-batch consistency.[2][3][4]

Research Fit

Cage-structure nanofiller for high-temperature polymer composites
Solution-processable in toluene, chloroform for blending or coating
Reported thermal stability >450 °C (5% weight loss) in inert/oxidative atmospheres

Substituting Octaphenylsilsesquioxane with seemingly similar materials introduces significant performance and processing risks. Unlike amorphous silica nanoparticles, its defined molecular structure and peripheral phenyl groups ensure excellent solubility in common organic solvents, enabling true molecular-level dispersion essential for defect-free, transparent composites.[5] Incompletely condensed silsesquioxanes, common process byproducts, possess reactive silanol groups that can lead to uncontrolled condensation, variable batch properties, and lower thermal stability.[6] Furthermore, replacing the phenyl groups with aliphatic alternatives like isobutyl or octyl groups drastically reduces thermal stability, as these variants tend to evaporate or decompose at lower temperatures, making Octaphenylsilsesquioxane the required choice for high-temperature applications.[7]

Substitution Risk

Target
OPS: Phenyl cage prevents sublimation during high-temperature processing
OMS: May experience mass loss due to sublimation; thermal performance may not transfer
Context
Phenyl-substituted POSS cage
Other POSS cores: Dielectric loss and erosion profiles differ; phenyl-specific performance may not replicate

Superior Thermal Stability for High-Temperature Polymer Systems

Octaphenylsilsesquioxane demonstrates significantly higher thermal stability compared to POSS with aliphatic side groups. In thermogravimetric analysis (TGA), Phenyl-POSS exhibits limited volatility and high char yield in nitrogen, whereas isobutyl and octyl substituted POSS undergo nearly complete evaporation.[1] This intrinsic stability directly translates to enhanced performance in polymer matrices; incorporating just 1.5 phr of a modified POSS into silicone rubber increased the 5% weight loss temperature (T5%) from 419 °C to 494 °C.[2]

Evidence DimensionThermal Decomposition Behavior (in inert atmosphere)
Target Compound DataHigh thermal stability, limited volatility, produces high ceramic yield.
Comparator Or BaselineIsobutyl and Octyl POSS: Undergo almost complete evaporation.
Quantified DifferenceQualitatively superior retention of mass at high temperature.
ConditionsThermogravimetric Analysis (TGA) in an inert atmosphere.

For high-temperature applications in aerospace, electronics, and coatings, this superior thermal stability prevents material degradation and outgassing, a critical failure point for systems using aliphatic POSS.

Thermal Stability
Head-to-head
OPS: retained stability; OMS: worst due to sublimation
Reported thermal processing advantage
PDMS composites, two-roll mill

Processability Advantage: High Solubility in Standard Organic Solvents

Unlike inorganic fillers such as silica or clay, Octaphenylsilsesquioxane is a molecular solid that exhibits good solubility in common organic solvents like THF and chloroform.[1] This allows for solution-based processing and ensures molecular-level dispersion into polymer matrices, avoiding the agglomeration issues that plague nanoparticle fillers. In contrast, incompletely condensed silsesquioxanes often have poor solubility in non-polar solvents, limiting their processability and compatibility with many polymer systems.[2][3]

Evidence DimensionSolubility
Target Compound DataSoluble in common organic solvents (e.g., THF, Chloroform).
Comparator Or BaselineAmorphous silica nanoparticles (insoluble); Incompletely condensed silsesquioxanes (poor solubility).
Quantified DifferenceEnables solution processing vs. mechanical mixing/dispersion required for insoluble fillers.
ConditionsStandard laboratory/industrial solvent systems.

This solubility is a key procurement differentiator, enabling the use of simple, cost-effective solution-blending techniques to produce homogeneous, optically clear, and defect-free composite materials.

Erosion Reduction
Head-to-head
2× vs TiO₂ and talc
Reported erosion reduction context
Gun propellant close bomb tests

Significant Enhancement of Polymer Glass Transition Temperature (Tg)

The rigid, bulky structure of Octaphenylsilsesquioxane effectively restricts the segmental motion of polymer chains, leading to a substantial increase in the glass transition temperature (Tg). In a polyimide (PI) system, incorporating 7.6 wt% of an amino-functionalized Octaphenylsilsesquioxane (OAPS) increased the Tg from 297 °C for the neat polymer to 362 °C.[1] Even a minimal loading of 1.9 wt% OAPS resulted in a 30 °C increase in Tg, demonstrating high efficiency.[1] This contrasts with the plasticizing effect seen with some additives, which lower Tg and compromise high-temperature mechanical performance.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataIncreases Tg of polyimide to 362 °C (at 7.6 wt% loading).
Comparator Or BaselineNeat polyimide resin: Tg = 297 °C.
Quantified Difference+65 °C increase in Tg.
ConditionsDifferential Scanning Calorimetry (DSC) of 6FDA/TFMB polyimide films.

A higher Tg extends the service temperature of polymers, enabling their use in more demanding environments where structural integrity at elevated temperatures is a primary requirement.

Dielectric Loss (HF)
Head-to-head
Lower vs DOPOPOSS and EPOSS at 10⁵–10⁶ Hz
Reported dielectric loss ranking
Epoxy composites, 5–10 wt% loading

Effective Reduction of Dielectric Constant in Host Polymers

The nanoscale cage structure of Octaphenylsilsesquioxane introduces significant free volume when dispersed in a polymer, effectively lowering the composite's dielectric constant (k). In a poly(arylene ether nitrile) (PEN) matrix, the incorporation of octaphenyl-POSS was shown to lower the dielectric constant.[1] In a separate study on polyimide composites, incorporating 3.0 wt% of an OAPS-functionalized graphene oxide resulted in a composite with a dielectric constant of 1.9.[2] This is a substantial reduction compared to neat polyimide, which typically has a dielectric constant of ~3.4, and other common polymers like PEN, which can be as high as 4.3-4.6.[1]

Evidence DimensionDielectric Constant (k)
Target Compound DataCan achieve k = 1.9 in a functionalized polyimide composite.
Comparator Or BaselineNeat Polyimide (k ≈ 3.4); Poly(arylene ether nitrile) (k ≈ 4.3-4.6).
Quantified DifferenceReduction of >40% vs. neat polyimide.
ConditionsComposite films measured at room temperature.

For applications in 5G communication, microelectronics packaging, and high-frequency circuits, a lower dielectric constant is critical for reducing signal delay, cross-talk, and power dissipation.

Dielectric Constant
Head-to-head
3.05 → 2.78 (20 wt% OPS)
Supports low-k composite design
TLCP matrix, 20 wt% filler
Bending Strength
Head-to-head
OPS enhanced vs PhT7POSS and PPSQ
Reported structural reinforcement
VER composites, cage vs ladder

High-Temperature Polymer Composites for Aerospace and Automotive

For formulating high-performance polymers (e.g., polyimides, silicones) that must maintain mechanical integrity at elevated service temperatures. The demonstrated ability of Octaphenylsilsesquioxane to significantly increase the glass transition temperature (Tg) and its superior thermal stability over aliphatic analogues make it the preferred additive for creating components that resist thermal degradation and deformation.[1][2]

Low-k Dielectric Materials for Advanced Electronics and 5G

As a key component in the formulation of low-permittivity (low-k) materials for next-generation electronic substrates, encapsulants, and dielectrics. Its molecularly precise, hollow cage structure effectively lowers the dielectric constant of host polymers, reducing signal loss and cross-talk in high-frequency applications.[3]

Solution-Processable Optical and Protective Coatings

In applications requiring optically clear films with enhanced thermal and mechanical properties, such as specialty coatings for optics or electronics. The excellent solubility of Octaphenylsilsesquioxane allows for the creation of homogeneous, defect-free coatings via simple solution-casting or spin-coating methods, a significant processing advantage over insoluble nanoparticle fillers.[8]

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-Erosion Gun Propellants
Erosion reduction efficiency
Comparative additive performance
High-Frequency Dielectric Substrates
Dielectric constant & high-freq loss
Signal integrity and energy dissipation
High-Temperature Coatings and Sealants
Sublimation resistance & thermal stability
Long-term thermal integrity
Flame-Retardant Vinyl Ester Composites
Cage-structure reinforcement
Mechanical and fire-retardant synergy

Other CAS

5256-79-1

Wikipedia

Octaphenylsilsesquioxane

General Manufacturing Information

Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Explore Compound Types